molecular formula C16H18N2O5 B11606781 N~2~-(furan-2-ylmethyl)-N-(2-methoxyphenyl)asparagine

N~2~-(furan-2-ylmethyl)-N-(2-methoxyphenyl)asparagine

Cat. No.: B11606781
M. Wt: 318.32 g/mol
InChI Key: JVPAECXKEZTUBV-UHFFFAOYSA-N
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Description

2-{[(FURAN-2-YL)METHYL]AMINO}-3-[(2-METHOXYPHENYL)CARBAMOYL]PROPANOIC ACID is a complex organic compound with a molecular structure that includes a furan ring, a methoxyphenyl group, and a propanoic acid moiety

Preparation Methods

The synthesis of 2-{[(FURAN-2-YL)METHYL]AMINO}-3-[(2-METHOXYPHENYL)CARBAMOYL]PROPANOIC ACID typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the furan-2-ylmethylamine: This can be achieved by reacting furan-2-carboxaldehyde with an amine under reductive amination conditions.

    Coupling with 2-methoxyphenyl isocyanate: The furan-2-ylmethylamine is then reacted with 2-methoxyphenyl isocyanate to form the corresponding urea derivative.

    Introduction of the propanoic acid moiety:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-{[(FURAN-2-YL)METHYL]AMINO}-3-[(2-METHOXYPHENYL)CARBAMOYL]PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The nitro group in the methoxyphenyl moiety can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{[(FURAN-2-YL)METHYL]AMINO}-3-[(2-METHOXYPHENYL)CARBAMOYL]PROPANOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(FURAN-2-YL)METHYL]AMINO}-3-[(2-METHOXYPHENYL)CARBAMOYL]PROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and methoxyphenyl group can participate in binding interactions, while the propanoic acid moiety may be involved in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar compounds to 2-{[(FURAN-2-YL)METHYL]AMINO}-3-[(2-METHOXYPHENYL)CARBAMOYL]PROPANOIC ACID include:

    2-{[(FURAN-2-YL)METHYL]AMINO}-3-[(2-HYDROXYPHENYL)CARBAMOYL]PROPANOIC ACID: This compound has a hydroxyl group instead of a methoxy group, which can affect its reactivity and binding properties.

    2-{[(THIOPHEN-2-YL)METHYL]AMINO}-3-[(2-METHOXYPHENYL)CARBAMOYL]PROPANOIC ACID: The furan ring is replaced with a thiophene ring, which can influence its electronic properties and interactions.

The uniqueness of 2-{[(FURAN-2-YL)METHYL]AMINO}-3-[(2-METHOXYPHENYL)CARBAMOYL]PROPANOIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H18N2O5

Molecular Weight

318.32 g/mol

IUPAC Name

2-(furan-2-ylmethylamino)-4-(2-methoxyanilino)-4-oxobutanoic acid

InChI

InChI=1S/C16H18N2O5/c1-22-14-7-3-2-6-12(14)18-15(19)9-13(16(20)21)17-10-11-5-4-8-23-11/h2-8,13,17H,9-10H2,1H3,(H,18,19)(H,20,21)

InChI Key

JVPAECXKEZTUBV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CC(C(=O)O)NCC2=CC=CO2

Origin of Product

United States

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